Quantified Superior Potency vs. Pipecuronium and Pancuronium
Doxacurium demonstrates a significantly higher potency compared to both pipecuronium and pancuronium, allowing for effective neuromuscular blockade at lower molar doses. This is a critical parameter for procurement as it influences dosing, volume of administration, and potential for accumulation. The ED95 values, representing the dose required for 95% suppression of muscle twitch response, provide a direct quantitative measure of this differential potency [1].
| Evidence Dimension | Potency (ED95 dose) |
|---|---|
| Target Compound Data | 0.025 mg/kg |
| Comparator Or Baseline | Pipecuronium: 0.04 mg/kg; Pancuronium: implied ~0.06-0.07 mg/kg based on 2.5-3x potency difference [2] |
| Quantified Difference | Doxacurium ED95 is 0.025 mg/kg vs. pipecuronium ED95 of 0.04 mg/kg (60% lower dose required). Doxacurium is approximately 2.5-3 times more potent than pancuronium [2]. |
| Conditions | Adult patients receiving balanced anesthesia; adductor pollicis muscle twitch response to ulnar nerve stimulation. |
Why This Matters
Higher potency enables a reduced dose, which can minimize the overall drug burden and potentially reduce the risk of dose-related side effects or accumulation in patients with impaired organ function.
- [1] Embree PB. Long-acting nondepolarizing neuromuscular blocking agents. AANA J. 1993 Aug;61(4):382-7. View Source
- [2] Abbott Laboratories. NUROMAX (doxacurium chloride) Injection Package Insert. DailyMed, National Library of Medicine. View Source
